Product packaging for sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate(Cat. No.:CAS No. 64485-93-4)

sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B193837
CAS No.: 64485-93-4
M. Wt: 478.5 g/mol
InChI Key: UWNYOXHAYFLGIE-JUZDKLSSSA-N
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Description

Historical Development of Cephalosporin (B10832234) Antibiotics

The journey of cephalosporins began in 1945 when Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (later identified as Acremonium chrysogenum), from a sewage outfall in Sardinia wikipedia.orgwikidoc.orgwikipedia.orgnih.govresearchgate.netpexacy.com. This fungus was found to produce substances with antibacterial activity, notably against Staphylococcus aureus and Salmonella typhi wikipedia.orgresearchgate.net. The primary antibiotic isolated was Cephalosporin C, identified in 1948 and further studied in the early 1950s wikipedia.orgnih.govresearchgate.net. Cephalosporin C possessed a beta-lactam ring, conferring resistance to penicillinase, an enzyme that inactivates penicillin nih.gov.

A critical breakthrough occurred with the isolation and characterization of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), derived from Cephalosporin C wikipedia.orgwikidoc.orgwikipedia.orgtandfonline.comnih.govnih.gov. 7-ACA served as a versatile scaffold, analogous to the penicillin nucleus 6-aminopenicillanic acid (6-APA), allowing for the synthesis of numerous semi-synthetic derivatives with enhanced potency and broader antibacterial spectra wikipedia.orgtandfonline.comnih.gov. The first clinically introduced cephalosporin was cephalothin (B1668815) (cefalotin), launched in 1964, marking the beginning of the first generation of these antibiotics wikipedia.orgwikidoc.orgnih.govslideshare.net.

The classification of cephalosporins into generations—currently numbering five—is based on their chemical structures, discovery timelines, and, most importantly, their antibacterial activity profiles, particularly their spectrum against Gram-positive and Gram-negative bacteria, as well as their stability against beta-lactamases wikipedia.orgwikidoc.orgwikipedia.orgopen.edutandfonline.commarketresearchintellect.comslideshare.netresearchgate.netresearchgate.netresearchgate.net.

Positioning of Cefotaxime (B1668864) Sodium within Third-Generation Cephalosporins

Cefotaxime sodium is recognized as a prominent member of the third-generation cephalosporins, a group that emerged with significantly enhanced activity against Gram-negative bacteria compared to their predecessors wikipedia.orgwikidoc.orgpatsnap.comnih.govnih.govwikipedia.orgmarketresearchintellect.comresearchgate.netnih.govsinglecare.com. Synthesized in 1976, cefotaxime sodium exhibits a broad spectrum of activity, effectively targeting numerous Gram-positive and Gram-negative bacterial strains ontosight.aidrugbank.comnih.govnih.govresearchgate.netdrugbank.comloinc.orgloinc.org.

A key characteristic of third-generation cephalosporins, including cefotaxime sodium, is their increased stability against a wide array of beta-lactamases, particularly those produced by common Gram-negative pathogens like Escherichia coli, Haemophilus influenzae, and Klebsiella species patsnap.comresearchgate.net. This enhanced stability is partly attributed to specific structural features, such as the presence of an oxyimino group in the side chain, which hinders enzymatic hydrolysis patsnap.comoup.com. While this generation generally shows reduced activity against Gram-positive organisms compared to first-generation cephalosporins, they retain efficacy against certain Gram-positive bacteria wikipedia.orgwikidoc.orgnih.govwikipedia.orgopen.eduresearchgate.netnih.govsinglecare.com.

Furthermore, several third-generation cephalosporins, including cefotaxime, possess the ability to penetrate the blood-brain barrier, making them valuable agents for treating central nervous system infections such as meningitis researchgate.netnih.gov. Cefotaxime sodium's chemical structure, featuring an aminothiazolyl ring and an α-syn-methoxyimino group, contributes to its broad-spectrum efficacy and resistance to enzymatic degradation patsnap.comoup.com. The sodium salt form enhances its solubility, facilitating parenteral administration ontosight.ai.

Global Research Landscape for Advanced Beta-Lactam Chemistry

The escalating crisis of antimicrobial resistance (AMR) is the primary impetus driving research and development in beta-lactam chemistry, including the ongoing evolution of cephalosporins frontiersin.orgwikipedia.orgmarketresearchintellect.comresearchgate.netwepub.orgnih.govnih.gov. This research landscape is multifaceted, focusing on several key areas aimed at overcoming bacterial defense mechanisms and expanding therapeutic utility.

Key Research Directions and Innovations:

Combating Beta-Lactamase Resistance: A major focus is the development of novel beta-lactamase inhibitors (BLIs) and combination therapies that can restore the efficacy of existing beta-lactam antibiotics against resistant strains frontiersin.orgmarketresearchintellect.comwepub.orgnumberanalytics.commdpi.com. Examples include combinations like ceftazidime-avibactam and ceftolozane-tazobactam, which are designed to neutralize beta-lactamase enzymes frontiersin.orgmarketresearchintellect.comnih.govnumberanalytics.com.

Spectrum Expansion: Research aims to develop new generations or derivatives of cephalosporins with improved activity against challenging pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa researchgate.netwepub.org. This includes exploring novel classes like siderophore cephalosporins, exemplified by cefiderocol, which exhibit potent activity against highly resistant Gram-negative bacteria researchgate.netnih.gov.

Structural Modifications and Pharmacokinetics: Scientists are actively engaged in modifying the chemical structures of cephalosporins to enhance their antibacterial spectrum, stability against resistance mechanisms, and pharmacokinetic properties, including the development of prodrugs for improved delivery frontiersin.orgtandfonline.comoup.comwepub.orgrsc.org.

Dual-Action Agents and Combination Therapies: The development of cephalosporins with dual action against both Gram-positive and Gram-negative bacteria, as well as synergistic combinations with other antibacterial agents or immunomodulators, are active areas of research to address complex, multi-drug resistant infections frontiersin.orgmarketresearchintellect.comwepub.orgnumberanalytics.com.

Understanding Resistance Mechanisms: Continued research into bacterial resistance mechanisms, such as alterations in PBPs, reduced membrane permeability, and increased efflux pump activity, is crucial for designing effective counter-strategies pexacy.comnih.govnih.gov.

Despite these advancements, the field faces significant challenges, including the high cost and long duration of drug development, the rapid emergence of new resistance mechanisms, and a historically stalled pipeline for novel antibiotic discovery wepub.orgnih.govnih.gov. Nevertheless, ongoing research in medicinal chemistry, pharmacology, and advanced analytical techniques continues to push the boundaries, aiming to deliver more effective cephalosporin drugs to combat the persistent threat of bacterial infections.

Data Table 1: Evolution of Cephalosporin Generations and Key Characteristics

GenerationPrimary Spectrum of ActivityKey FeaturesExamples (Not Exhaustive)
First Gram-positive, some Gram-negativeGood activity against Gram-positive bacteria; limited activity against Gram-negative bacteria. Vulnerable to beta-lactamases.Cephalexin, Cefradine, Cefadroxil, Cephalothin
Second Broader Gram-negative, some Gram-positiveImproved activity against Gram-negative organisms (Haemophilus influenzae, Moraxella catarrhalis); increased resistance to beta-lactamases.Cefuroxime (B34974), Cefaclor, Cefotiam
Third Broad Gram-negative, some Gram-positiveSignificantly enhanced Gram-negative activity; greater stability to beta-lactamases; ability to penetrate the central nervous system.Cefotaxime, Ceftriaxone, Ceftazidime, Cefdinir, Cefixime
Fourth Broad spectrum (Gram-positive & Gram-negative)Extended spectrum, similar to third-generation but with enhanced activity against Gram-negative bacteria, including some resistant strains; greater beta-lactamase resistance.Cefepime
Fifth Broad spectrum, including MRSA and PRSPActivity against resistant pathogens like MRSA and penicillin-resistant Streptococcus pneumoniae.Ceftaroline, Ceftobiprole

Data Table 2: Key Research Trends in Advanced Beta-Lactam Chemistry

Area of ResearchObjectiveExamples/Approaches
Combating Resistance Overcome bacterial resistance mechanisms, particularly beta-lactamase production.Development of novel Beta-Lactamase Inhibitors (BLIs); combination therapies (e.g., ceftazidime/avibactam, ceftolozane/tazobactam).
Spectrum Expansion Target challenging or resistant pathogens (e.g., MRSA, Pseudomonas aeruginosa, carbapenem-resistant Enterobacteriaceae).Synthesis of new cephalosporin generations; exploration of novel classes (e.g., siderophore cephalosporins like cefiderocol); structural modifications.
Pharmacokinetic Improvement Enhance drug delivery, stability, and efficacy.Design of prodrugs; optimization of side chains for better absorption and distribution; formulation advancements.
Dual-Action Agents Develop antibiotics effective against both Gram-positive and Gram-negative bacteria simultaneously.Designing molecules with broad target affinity.
Combination Therapies Address multi-drug resistant infections and enhance overall efficacy.Combining cephalosporins with BLIs, other antibiotics, or immunomodulators.
Understanding Resistance Identify and counteract bacterial resistance mechanisms.Studying Penicillin-Binding Proteins (PBPs), efflux pumps, and beta-lactamase evolution; genetic analysis of resistance genes.
Novel Synthetic Routes Develop more efficient and cost-effective methods for producing cephalosporins and their precursors.Advances in chemical synthesis, biocatalysis, and genetic engineering of producing organisms.

Compound Names Mentioned:

Cefotaxime sodium

Cephalosporin C

Penicillin N

7-aminocephalosporanic acid (7-ACA)

Cephalothin (Cefalotin)

Cephalexin

Cefradine

Cefadroxil

Cefuroxime

Cefotiam

Cefaclor

Ceftriaxone

Ceftazidime

Cefdinir

Cefixime

Cefepime

Ceftaroline

Ceftobiprole

Cefiderocol

Latamoxef (Moxalactam)

Flomoxef

Cefetamet

Ceftibuten

Cefditoren

Cefovecin

Ceftizoxime

Ceftiofur

Cefozopran

Ceftolozane

Tazobactam

Avibactam

Vaborbactam

Relebactam

Imipenem

Meropenem

Doripenem

Faropenem

Ritipenem

Sulopenem

Ertapenem

Aztreonam

Sulbactam

Clavulanate

Amoxicillin

Ampicillin

Ticarcillin

Piperacillin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N5NaO7S2 B193837 sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 64485-93-4

Properties

CAS No.

64485-93-4

Molecular Formula

C16H17N5NaO7S2

Molecular Weight

478.5 g/mol

IUPAC Name

sodium (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/b20-9-;/t10-,14-;/m1./s1

InChI Key

UWNYOXHAYFLGIE-JUZDKLSSSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Appearance

White Solid

melting_point

> 165°C

Other CAS No.

64485-93-4

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

63527-52-6 (Parent)

solubility

68.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Benaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin

Origin of Product

United States

Chemical Synthesis and Derivatization of Cefotaxime Sodium

Stereochemical Control in Cefotaxime (B1668864) Sodium Synthesis

The biological activity of Cefotaxime sodium is critically dependent on the stereochemistry of the methoxyimino group on the acyl side chain, which must possess the syn (or Z) configuration. This specific spatial arrangement is essential for the compound's stability against β-lactamase enzymes produced by many resistant bacteria. Consequently, a paramount challenge in the chemical synthesis of Cefotaxime sodium is the precise control of this stereocenter to selectively produce the desired syn-isomer over the inactive anti (or E)-isomer.

The primary strategy for achieving stereochemical control lies in the synthesis of the key intermediate, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, and its subsequent activation and coupling with the 7-aminocephalosporanic acid (7-ACA) nucleus. Research has demonstrated that the selection of reagents and the meticulous control of reaction conditions during the formation of the acyl chloride of this side chain are pivotal in determining the final isomeric ratio.

The following table summarizes the key findings from a study focused on the stereoselective synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, a critical precursor for Cefotaxime.

Table 1: Influence of Reaction Conditions on the Stereoselective Synthesis of the syn-Acyl Chloride Intermediate

Chlorinating ReagentSolventReaction Temperature (°C)Predominant IsomerOverall Yield (%)Observations
Thionyl chloride and N,N-dimethyl formamideDichloromethane-15Z (syn)70Pale white crystals; stable at temperature

Data sourced from a study on the synthesis of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.

In instances where the synthesis is not entirely stereoselective, chromatographic methods have been developed to separate the syn and anti isomers. One such patented process involves the use of a non-functional macroreticular adsorption resin. The mixture of isomers is adsorbed onto the resin, and subsequent elution allows for the separation of the two isomers, yielding a fraction enriched in the desired syn-isomer.

Furthermore, advanced analytical techniques such as capillary zone electrophoresis have been established for the separation and quantification of Cefotaxime enantiomers, which is essential for quality control in pharmaceutical preparations.

Molecular Mechanisms of Action of Cefotaxime Sodium

Covalent Acylation of Penicillin-Binding Proteins (PBPs) by Cefotaxime (B1668864) Sodium

The core mechanism of cefotaxime's action involves the formation of a stable, covalent bond with the active site of PBPs. asm.org This process, known as acylation, effectively inactivates the enzyme. The β-lactam ring of cefotaxime is the key reactive component that mimics the D-Ala-D-Ala substrate of the PBP transpeptidase. etflin.com The active site serine residue of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable acyl-enzyme intermediate. asm.orgoup.com This prevents the PBP from carrying out its normal function of cross-linking peptidoglycan strands. duchefa-biochemie.comformedium.com

Cefotaxime exhibits a high binding affinity for specific PBPs, which varies between different bacterial species. drugbank.comnih.gov In Escherichia coli, cefotaxime shows a particularly high affinity for PBP-1A, PBP-1Bs, PBP-3, and PBP-4'. nih.gov It has lower affinities for PBP-2, PBP-4, PBP-5, and PBP-6. nih.gov Similarly, in Pseudomonas aeruginosa, cefotaxime demonstrates high affinities for PBP-3, PBP-1A, PBP-1B, and PBP-2. nih.gov For Streptococcus pneumoniae, PBP-1b and PBP-3 are noted as high-affinity targets. drugbank.comnih.gov The specificity for certain PBPs, particularly those essential for cell division and elongation like PBP3, contributes significantly to cefotaxime's potent bactericidal activity. patsnap.comnih.gov The syn-configuration of the methoxyimino moiety in cefotaxime's structure is a key feature that provides stability against many β-lactamase enzymes, which are a common cause of antibiotic resistance. wikipedia.org

Table 1: Binding Affinity of Cefotaxime Sodium to Penicillin-Binding Proteins (PBPs) in Various Bacteria

Bacterial SpeciesHigh-Affinity PBPsLow-Affinity PBPsReference
Escherichia coliPBP-1A, PBP-1Bs, PBP-3, PBP-4'PBP-2, PBP-4, PBP-5, PBP-6 nih.gov
Pseudomonas aeruginosaPBP-3, PBP-1A, PBP-1B, PBP-2- nih.gov
Streptococcus pneumoniaePBP-1b, PBP-3- drugbank.comnih.gov
Staphylococcus epidermidisPBP3- fortunejournals.com

The interaction between cefotaxime and PBPs involves a two-step process: an initial non-covalent binding followed by the formation of a covalent acyl-enzyme complex. oup.com The efficiency of this process is described by the acylation rate (k₂/K), which is a measure of how quickly the covalent adduct is formed. pnas.org For some PBPs, the acylation constants for cefotaxime are comparable to those of other β-lactam antibiotics. pnas.org

Once the acyl-enzyme complex is formed, it is generally stable, with a very slow deacylation rate (k₃). pnas.org For the Streptococcus pneumoniae PBP1b*, the deacylation rate for the cefotaxime-PBP adduct is greater than 24 hours. pnas.org This prolonged inactivation of the PBP is a key factor in the bactericidal efficacy of cefotaxime. In contrast, resistance can emerge through mutations in PBPs that decrease the acylation efficiency. For instance, a T550A mutation in PBP2x of Streptococcus pneumoniae can lead to a 20-fold decrease in acylation efficiency for cefotaxime. etflin.com

Theoretical Modeling of Cefotaxime Sodium-PBP Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to model the interactions between cefotaxime and PBPs at a molecular level. researchgate.netresearchgate.netresearchgate.net These studies help to visualize the binding modes and identify key amino acid residues involved in the interaction. For example, docking studies have shown that cefotaxime can efficiently bind to various PBPs with favorable docking scores. researchgate.net

Molecular dynamics simulations have been used to investigate the mechanisms of resistance. A study on a Threonine to Alanine (B10760859) mutation in Penicillin Binding Protein 1a showed that the mutation increased the flexibility of the binding pocket and altered its conformation, weakening the interaction with cefotaxime. researchgate.net These theoretical models provide valuable insights into the structure-activity relationships and the molecular basis of resistance, which can aid in the design of new antibiotics.

Inhibition of Bacterial Cell Wall Transpeptidation by Cefotaxime Sodium

The ultimate consequence of cefotaxime binding to PBPs is the inhibition of the transpeptidation step in peptidoglycan synthesis. wikipedia.orgtmda.go.tzmims.com Transpeptidases, which are the enzymatic function of many PBPs, are responsible for cross-linking the peptide side chains of adjacent peptidoglycan strands. duchefa-biochemie.comformedium.com This cross-linking is essential for the strength and rigidity of the bacterial cell wall.

By forming a stable acyl-enzyme complex, cefotaxime effectively blocks the active site of the transpeptidase, preventing it from catalyzing this crucial cross-linking reaction. wikipedia.orgrpicorp.com The inhibition of transpeptidation weakens the cell wall, making the bacterium susceptible to osmotic lysis and ultimately leading to cell death. ontosight.aipatsnap.com Studies have shown that cefotaxime is a potent inhibitor of the transpeptidase reaction in Pseudomonas aeruginosa, with 50% inhibition occurring at a very low concentration. nih.gov

Biochemical and Genetic Mechanisms of Bacterial Resistance to Cefotaxime Sodium

Beta-Lactamase-Mediated Hydrolysis of Cefotaxime (B1668864) Sodium

The most prevalent mechanism of resistance to cefotaxime is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the characteristic beta-lactam ring of the antibiotic, rendering it inactive. frontiersin.orgscienceopen.com

Classification and Substrate Specificity of Cefotaxime-Hydrolyzing Beta-Lactamases (e.g., ESBLs, AmpC, KPC)

Cefotaxime-hydrolyzing beta-lactamases are diverse and can be categorized into several major groups based on their substrate profiles and genetic makeup.

Extended-Spectrum Beta-Lactamases (ESBLs): ESBLs are a significant group of enzymes capable of hydrolyzing third-generation cephalosporins like cefotaxime, as well as penicillins and monobactams. nih.govwikipedia.org They are typically inhibited by beta-lactamase inhibitors such as clavulanic acid. nih.govoup.com The most common ESBLs are derivatives of the TEM, SHV, and CTX-M families. nih.govmdpi.com CTX-M enzymes, in particular, show potent hydrolytic activity against cefotaxime. oup.comnih.gov

AmpC Beta-Lactamases: These are typically cephalosporinases that can be chromosomally or plasmid-encoded. wikipedia.org Unlike ESBLs, AmpC enzymes are generally not inhibited by clavulanic acid. nih.govwikipedia.org They can hydrolyze a broad range of cephalosporins, including cefotaxime. wikipedia.org

Carbapenemases (e.g., KPC): While their primary targets are carbapenems, some carbapenemases, like Klebsiella pneumoniae carbapenemase (KPC), can also efficiently hydrolyze extended-spectrum cephalosporins, including cefotaxime. nih.govwikipedia.org KPC enzymes belong to molecular class A. wikipedia.org

Beta-Lactamase ClassKey CharacteristicsExamples
ESBLs Hydrolyze third-generation cephalosporins; inhibited by clavulanic acid. nih.govoup.comTEM, SHV, CTX-M nih.govmdpi.com
AmpC Hydrolyze a broad range of cephalosporins; not inhibited by clavulanic acid. nih.govwikipedia.orgPlasmid-mediated CMY, chromosomal AmpC wikipedia.orgnih.gov
Carbapenemases Hydrolyze carbapenems and other beta-lactams, including cefotaxime. nih.govwikipedia.orgKPC, NDM, VIM wikipedia.orgnih.gov

Structural Basis of Beta-Lactamase Catalysis and Cefotaxime Sodium Degradation

Beta-lactamases are categorized into four molecular classes: A, B, C, and D. scienceopen.com Classes A, C, and D are serine beta-lactamases that utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-beta-lactamases that require zinc for their activity. scienceopen.comfrontiersin.org

The catalytic mechanism of serine beta-lactamases involves a two-step process: acylation and deacylation. mdpi.com The active-site serine attacks the carbonyl carbon of the beta-lactam ring, forming a transient acyl-enzyme intermediate. frontiersin.orgmdpi.com This intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the inactivated antibiotic. mdpi.com The structure of the active site, including the Ω-loop, is crucial for substrate binding and catalysis. mdpi.com For instance, in class D beta-lactamases like CDD-1, a uniquely long Ω-loop helps to stabilize the acylated cefotaxime, contributing to its high catalytic activity. rcsb.org

Directed Evolution and Mutagenesis Studies of Beta-Lactamases Affecting Cefotaxime Sodium

Directed evolution and site-directed mutagenesis studies have been instrumental in understanding how beta-lactamases evolve to hydrolyze cefotaxime more efficiently. These studies have shown that specific amino acid substitutions can dramatically increase the enzyme's activity against this antibiotic. For example, early DNA shuffling experiments with the TEM-1 beta-lactamase resulted in a mutant with six amino acid substitutions that conferred a 32,000-fold increase in cefotaxime resistance. nih.gov

Further studies have identified key mutations that contribute to this enhanced activity. For instance, substitutions at positions like E104K and G238S in TEM-type beta-lactamases have been shown to act synergistically to increase cefotaxime hydrolysis. frontiersin.org Similarly, in CTX-M enzymes, mutations such as D240G have been identified as crucial for the diversification and increased efficiency of these enzymes against both cefotaxime and ceftazidime. plos.org These studies highlight the evolutionary pathways that lead to the emergence of potent cefotaxime-hydrolyzing enzymes. nih.govplos.org

Alterations in Penicillin-Binding Proteins (PBPs) Affecting Cefotaxime Sodium Affinity

A second major mechanism of resistance involves alterations in penicillin-binding proteins (PBPs), the bacterial enzymes responsible for the final steps of peptidoglycan synthesis in the cell wall. ontosight.ai Cefotaxime, like other beta-lactam antibiotics, exerts its effect by binding to and inactivating these essential enzymes. ontosight.ai

Structural Modifications of PBP Active Sites Reducing Cefotaxime Sodium Binding

Mutations in the genes encoding PBPs can lead to structural changes in the active site of these enzymes, reducing their affinity for cefotaxime. nih.govmdpi.com This allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic. mdpi.com

In Streptococcus pneumoniae, a key pathogen where this mechanism is prominent, resistance to cefotaxime often involves modifications in PBP2x and PBP1a. mdpi.comasm.org For example, a T550A mutation in PBP2x can lead to a 20-fold decrease in the acylation efficiency for cefotaxime. etflin.com Similarly, mutations in PBP1a, such as a threonine to alanine (B10760859) substitution, can increase the flexibility of the binding pocket, weakening the interaction with cefotaxime. nih.govresearchgate.net These alterations often arise from multiple amino acid substitutions that collectively decrease the binding affinity of the antibiotic. mdpi.com

PBP AlterationOrganismEffect on Cefotaxime Binding
T550A mutation in PBP2xStreptococcus pneumoniae20-fold decrease in acylation efficiency. etflin.com
Threonine to Alanine mutation in PBP1aStreptococcus pneumoniaeIncreased flexibility of binding pocket, reduced binding. nih.govresearchgate.net
Alterations in PBP2x and PBP1aStreptococcus pneumoniaePrimary determinants for high-level cefotaxime resistance. mdpi.comasm.org

Gene Duplication and Horizontal Gene Transfer of Modified PBP Genes

The acquisition of modified PBP genes is often facilitated by genetic recombination events, particularly horizontal gene transfer. asm.orgmdpi.com Bacteria can acquire DNA from other, often related, species that already possess resistance-conferring PBP mutations. asm.org In S. pneumoniae, for instance, the PBP genes in resistant clinical isolates often exhibit a mosaic structure, indicating that they have acquired DNA fragments from other streptococcal species. mdpi.com This process of interspecies gene transfer allows for the rapid dissemination of resistance determinants within and between bacterial populations. asm.org

Furthermore, the acquisition of multiple altered PBP genes, such as those for PBP2x, PBP2b, and PBP1a, can have a cumulative effect, leading to higher levels of resistance. mdpi.complos.org The presence of a modified PBP1a, in addition to altered PBP2x, is often required for high-level resistance to cefotaxime. mdpi.comasm.org This highlights the complex interplay of genetic events that contribute to the evolution of cefotaxime resistance through PBP alterations.

Efflux Pump Systems Contributing to Cefotaxime Sodium Extrusion

Efflux pumps are transport proteins located in the bacterial cytoplasmic membrane that actively extrude toxic substances, including antibiotics like cefotaxime, from the cell's interior to the external environment. nih.gov This mechanism prevents the antibiotic from reaching its target at a sufficient concentration, thereby contributing to multidrug resistance (MDR). mdpi.comnih.gov In Gram-negative bacteria, the most clinically significant efflux pumps belong to the Resistance-Nodulation-Division (RND) family. researchgate.netasm.org These pumps form tripartite complexes that span the entire cell envelope, consisting of an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel. asm.orgacs.orgmdpi.com The AcrAB-TolC system in Escherichia coli and other Enterobacteriaceae is a well-characterized example of an RND efflux pump involved in cefotaxime resistance. acs.orgopenmicrobiologyjournal.comoup.com

Genetic Regulation of Efflux Pump Expression

The expression of genes encoding efflux pumps is a tightly controlled process, often induced by the presence of substrates or other environmental signals. nih.govoup.com This regulation occurs primarily at the transcriptional level and involves a complex network of local and global regulators. researchgate.netjournalagent.com

Global Regulators: A key regulatory pathway involves the marRAB operon. openmicrobiologyjournal.com The MarA protein, a transcriptional activator, positively regulates the expression of more than 40 genes, including those of the AcrAB-TolC efflux pump. researchgate.netopenmicrobiologyjournal.com The expression of the marRAB operon is itself repressed by the MarR protein. mdpi.com Mutations in the marR gene can lead to the derepression of the operon, resulting in the overproduction of MarA and subsequent overexpression of the AcrAB-TolC pump, which confers high-level antibiotic resistance. openmicrobiologyjournal.com Similarly, other global regulators like SoxS and Rob can activate acrAB expression in response to various environmental stressors. researchgate.netmdpi.com In Salmonella, the regulator RamA, which is repressed by RamR, activates the expression of acrAB and tolC. mdpi.com

Two-Component Systems (TCS): Bacteria utilize two-component systems to sense and respond to external stimuli. mdpi.comnih.gov The BaeSR TCS, for instance, has been shown to regulate the MdtABC RND-type efflux transporter. mdpi.com Overexpression of the response regulator BaeR can confer low-level resistance to several β-lactam antibiotics, including cefotaxime. mdpi.com

Inducers: Various compounds, including salicylate, chloramphenicol, and tetracycline, can activate these regulatory pathways, leading to increased efflux pump expression. openmicrobiologyjournal.com This induction can occur at subinhibitory concentrations of antibiotics, a phenomenon observed both in laboratory settings and during patient treatment. openmicrobiologyjournal.com

Regulatory Element Type Target Efflux Pump/Operon Effect on Expression Associated Bacteria
MarATranscriptional ActivatorAcrAB-TolCUpregulationEscherichia coli, Enterobacteriaceae researchgate.netmdpi.comopenmicrobiologyjournal.com
SoxSTranscriptional ActivatorAcrAB-TolCUpregulationEscherichia coli researchgate.netmdpi.com
RobTranscriptional ActivatorAcrAB-TolCUpregulationEscherichia coli researchgate.netmdpi.com
RamATranscriptional ActivatorAcrAB-TolCUpregulationSalmonella mdpi.com
MarRTranscriptional RepressormarRAB operonDownregulationEscherichia coli mdpi.com
AcrRTranscriptional RepressoracrAB operonDownregulationEscherichia coli mdpi.com
BaeSRTwo-Component SystemMdtABCUpregulationSalmonella enterica mdpi.com

Substrate Profiling of Efflux Pumps for Cefotaxime Sodium

Efflux pumps, particularly those of the RND family, are known for their broad substrate specificity, enabling them to recognize and extrude a wide variety of structurally unrelated compounds. acs.orgoup.com

AcrAB-TolC: This is the primary RND efflux pump in E. coli and other Enterobacteriaceae and is a major contributor to intrinsic resistance against numerous drugs. researchgate.netgeneticsmr.org Cefotaxime is a known substrate for the AcrAB-TolC pump. nih.gov Overexpression of this pump is a common mechanism of acquired resistance to cefotaxime and other β-lactams in clinical isolates of E. aerogenes and K. pneumoniae. oup.com

MATE (Multidrug and Toxic Compound Extrusion) Family: Some members of the MATE family of efflux pumps have also been shown to transport cefotaxime. For example, the KetM pump identified in Klebsiella pneumoniae confers increased resistance to cefotaxime, as well as to fluoroquinolones and various dyes. plos.org

AdeABC: In Acinetobacter baumannii, the AdeABC RND-type efflux pump is clinically the most important and is linked to resistance against multiple antibiotic classes. nih.govmdpi.com While its primary substrates include aminoglycosides, fluoroquinolones, and tigecycline, the use of efflux pump inhibitors has shown that it can also contribute to cefotaxime resistance. nih.govmdpi.com

MexAB-OprM: In Pseudomonas aeruginosa, the MexAB-OprM pump is a key player in multidrug resistance. mdpi.com The natural steroidal alkaloid conessine (B1669311) has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of cefotaxime in P. aeruginosa mutants that overexpress MexAB-OprM, indicating that cefotaxime is a substrate for this pump. mdpi.com

Efflux Pump System Family Bacterial Species Known Substrates Including Cefotaxime
AcrAB-TolCRNDEscherichia coli, Enterobacteriaceaeβ-lactams (including cefotaxime), fluoroquinolones, tetracycline, chloramphenicol, dyes, detergents. acs.orgoup.comnih.gov
KetMMATEKlebsiella pneumoniaeCefotaxime, norfloxacin, ciprofloxacin, acriflavine, Hoechst 33342. plos.org
AdeABCRNDAcinetobacter baumanniiAminoglycosides, tigecycline, fluoroquinolones, tetracyclines, chloramphenicol, erythromycin, cefotaxime. nih.govmdpi.com
MexAB-OprMRNDPseudomonas aeruginosaCefotaxime, levofloxacin, tetracycline, erythromycin, novobiocin, rifampicin. mdpi.com
MdtABCRNDSalmonella entericaNovobiocin, bile salts, various β-lactams (including low-level resistance to cefotaxime). mdpi.com

Porin Channel Modifications Limiting Cefotaxime Sodium Entry

For cefotaxime and other hydrophilic antibiotics to reach their periplasmic targets (penicillin-binding proteins), they must first traverse the outer membrane of Gram-negative bacteria. This entry is primarily facilitated by water-filled protein channels known as porins. asm.org A significant mechanism of resistance involves the modification of these porin channels, which restricts the influx of the antibiotic into the cell. This strategy works synergistically with efflux pumps; a reduced influx rate makes it easier for the pumps to maintain a low intracellular drug concentration. asm.orgoup.com

Downregulation and Mutational Inactivation of Outer Membrane Porins

Bacteria can limit the entry of cefotaxime by reducing the number of functional porin channels in their outer membrane. This is achieved through two main genetic strategies: downregulation of porin gene expression or mutational inactivation of the porin proteins themselves.

Downregulation of Porin Expression: The expression of major porins, such as OmpF and OmpC in E. coli, is often controlled by the same global regulatory networks that control efflux pumps. The transcriptional activator MarA, in addition to upregulating the AcrAB-TolC efflux pump, also represses the expression of the ompF gene. oup.com This coordinated regulation enhances resistance by simultaneously reducing drug entry and increasing its expulsion. This dual action creates a highly effective permeability barrier. oup.com Spontaneous mutations in regulatory genes like marR can lead to the constitutive overexpression of MarA, resulting in a stable phenotype of low porin expression and high efflux activity. openmicrobiologyjournal.com

Mutational Inactivation: Mutations within the genes encoding porin proteins can lead to the production of non-functional or altered channels. These mutations can affect the channel's structure, size, or selectivity, thereby preventing or reducing the passage of cefotaxime. Inactivation can result from frameshift mutations, insertions, or deletions that lead to truncated, non-functional proteins. Point mutations in critical regions of the porin, such as the channel-constricting "eyelet," can also significantly impair antibiotic diffusion.

The loss or modification of porins is a clinically relevant mechanism of resistance to cefotaxime and other cephalosporins in a variety of Gram-negative pathogens, including Enterobacter, Klebsiella, and Salmonella species.

Transcriptomic and Proteomic Analysis of Cefotaxime Sodium Resistance Mechanisms

Transcriptomic and proteomic approaches provide a global view of the cellular changes that occur as bacteria develop resistance to antibiotics like cefotaxime. These "omics" technologies allow researchers to simultaneously measure the expression levels of thousands of genes (transcriptomics) and proteins (proteomics), revealing complex regulatory networks and identifying novel resistance determinants.

Transcriptomic Analysis: Microarray and RNA-sequencing (RNA-seq) studies have been instrumental in elucidating the genetic response of bacteria to cefotaxime exposure. These analyses have confirmed the central role of the global regulators MarA, SoxS, and Rob. openmicrobiologyjournal.com When bacteria are exposed to cefotaxime, transcriptomic analyses show a significant upregulation of genes within the marA/soxS/rob regulon. openmicrobiologyjournal.com This includes the genes for the AcrAB-TolC efflux pump (acrA, acrB, tolC), as well as other genes involved in stress responses and metabolism. openmicrobiologyjournal.com

Furthermore, these studies consistently demonstrate the downregulation of genes encoding outer membrane porins, particularly ompF. openmicrobiologyjournal.comoup.com For example, transcriptomic data from antibiotic-resistant clinical isolates frequently show a concurrent overexpression of efflux pump genes and a reduced expression of porin genes when compared to susceptible reference strains. openmicrobiologyjournal.com

Proteomic Analysis: Proteomic studies, typically using techniques like two-dimensional gel electrophoresis followed by mass spectrometry, complement transcriptomic data by analyzing the actual protein landscape of the cell. These studies have verified that the changes observed at the mRNA level translate to corresponding changes in protein abundance. In cefotaxime-resistant strains, proteomic analyses have confirmed the increased production of efflux pump components like AcrB and the decreased presence of porins like OmpF.

These global analyses have been crucial in understanding that resistance to cefotaxime is rarely due to a single mechanism. Instead, it is often the result of a multifaceted and coordinated cellular response involving the upregulation of efflux systems, downregulation of influx pathways, and potentially alterations in other cellular processes that are all orchestrated by complex regulatory networks.

Degradation, Stability, and Environmental Fate of Cefotaxime Sodium

Biodegradation of Cefotaxime (B1668864) Sodium in Environmental Matrices

The biodegradation of cefotaxime sodium in environmental matrices is a critical factor in determining its persistence and potential impact. As a β-lactam antibiotic, its molecular structure, particularly the β-lactam ring, is inherently susceptible to degradation processes.

Microbial Transformation Pathways of Cefotaxime Sodium

While specific microbial transformation pathways for cefotaxime sodium in environmental settings are not extensively detailed in the available literature, general mechanisms applicable to cephalosporins provide insight. The β-lactam ring, a key component of cefotaxime's structure, is known to be unstable and prone to hydrolysis and cleavage frontiersin.orgmdpi.com. This hydrolysis can be influenced by various environmental factors, including pH and temperature frontiersin.orgfrontiersin.org. Alkaline conditions, for instance, have been observed to accelerate the degradation of cephalosporins, including cefotaxime sodium frontiersin.orgresearchgate.net.

In biological systems, cefotaxime undergoes metabolic conversion to desacetyl-cefotaxime, a metabolite that retains some antibacterial activity nih.govunesp.br. However, the specific microbial consortia and enzymatic pathways responsible for the environmental biodegradation of cefotaxime and the formation of its metabolites are not clearly elucidated in the provided research snippets. Studies on other cephalosporins have identified isomers, such as E-isomer and Δ3-isomer, as degradation products, suggesting that similar hydrolytic and structural alterations might occur for cefotaxime in the environment frontiersin.orgfrontiersin.org.

Identification of Environmentally Relevant Biodegradation Metabolites

The identification of specific, environmentally relevant biodegradation metabolites of cefotaxime sodium is an area where detailed research findings are limited within the reviewed sources. While desacetyl-cefotaxime is recognized as a significant in vivo metabolite with retained antibacterial properties nih.govunesp.br, its direct formation and persistence as a primary biodegradation product in environmental compartments like soil or water are not explicitly characterized in the provided data. The general susceptibility of the β-lactam ring to hydrolysis implies that various breakdown products could form, but these have not been systematically identified or quantified in environmental contexts from the available information.

Sorption and Desorption Behavior of Cefotaxime Sodium in Environmental Solids

The interaction of cefotaxime sodium with environmental solids, such as soil and sediment, influences its mobility and bioavailability. Cephalosporins, in general, tend to exhibit low octanol-water partition coefficients (Kow), which suggests limited partitioning into organic phases and potentially less elimination through biotransformation and soil sorption frontiersin.org.

Research into the sorption behavior of cefotaxime sodium has primarily focused on its interaction with specific adsorbent materials. Studies involving ion exchange resins have shown that cefotaxime sodium adsorption can be effectively described by pseudo-second-order kinetic models and the Freundlich isotherm model, indicating favorable adsorption researchgate.netcnrs.fr. Similarly, adsorption onto magnetic activated carbon nanoparticles has been modeled using non-linear Langmuir and second-order kinetic models, revealing a high maximum adsorption capacity of 651.6 mg/g, suggesting strong binding through monolayer and chemisorption nih.gov. For comparison, studies on the structurally related cefuroxime (B34974) sodium indicated that adsorption kinetics could be described by a pseudo-first-order model, with the Freundlich isotherm model best fitting the data, and the mechanism involving electrostatic attraction, ion exchange, and pore-filling tandfonline.com.

However, comprehensive data on the sorption coefficients (Kd or Koc) of cefotaxime sodium in common environmental solids like various soil types and sediments are frequently reported as unavailable carlroth.comcarlroth.com. Studies on other cephalosporins, such as cefquinome, have indicated a weak adsorption capacity in soil frontiersin.org. The lack of standardized sorption data in typical environmental matrices presents a challenge in fully characterizing the environmental behavior and potential for transport of cefotaxime sodium.

Table 1: Sorption Behavior of Cefotaxime Sodium on Various Adsorbents

Adsorbent TypeKinetic ModelIsotherm ModelMax Adsorption Capacity (mg/g)Notes
Ion exchange resin microparticles researchgate.netcnrs.frPseudo-second-orderFreundlichNot specifiedAdsorption is favorable.
Magnetic activated carbon nanoparticles (Fe@ACP) nih.govNon-linear second-orderNon-linear Langmuir651.6Monolayer and chemisorption.
Sepiolite-rich dolomite (B100054) (for Cefuroxime Sodium) tandfonline.comPseudo-first-orderFreundlichNot specifiedMechanism: electrostatic attraction, ion exchange, pore-filling.

Environmental Persistence and Mobility Modeling of Cefotaxime Sodium

Crucially, data concerning the mobility of cefotaxime sodium in soil is consistently reported as unavailable across multiple safety data sheets carlroth.comcarlroth.com. The assessment of chemical mobility typically relies on parameters like soil adsorption coefficients (Koc or Kd), which are essential for modeling transport through soil layers and into water resources. The absence of such data for cefotaxime sodium limits the ability to accurately model its environmental persistence and predict its movement within ecosystems.

Effective environmental persistence and mobility modeling requires comprehensive data on degradation kinetics (e.g., rate constants under varying conditions) and sorption behavior (e.g., Kd and Koc values across different environmental matrices). Given the current data gaps, a precise quantitative assessment of cefotaxime sodium's long-term persistence and widespread mobility in the environment remains challenging.

Table 2: Factors Influencing Degradation and General Stability of Cephalosporins

FactorEffect on Degradation RateNotes
pHAlkaline conditions accelerate degradation frontiersin.orgresearchgate.net.The β-lactam ring is inherently unstable and prone to hydrolysis and cleavage frontiersin.orgmdpi.com.
TemperatureHigher temperatures accelerate degradation frontiersin.orgfrontiersin.org.Similar effects have been noted for other β-lactam drugs frontiersin.org.
LightCan influence the degradation rate frontiersin.org.Specific impact on cefotaxime sodium not detailed in the provided sources.
Microbial ActivityBiodegradation is a recognized pathway for antibiotic removal mdpi.comrsc.org.Specific microbial pathways and identified metabolites for cefotaxime sodium are not detailed in the provided sources.
Chemical StructureThe β-lactam ring is inherently unstable and susceptible to cleavage frontiersin.orgmdpi.com.Desacetyl-cefotaxime is a known in vivo metabolite nih.govunesp.br, but its environmental relevance is not specified.

Advanced Analytical Methodologies for Cefotaxime Sodium Research

High-Performance Liquid Chromatography (HPLC) with Advanced Detection for Cefotaxime (B1668864) Sodium and Its Degradation Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cefotaxime sodium. When coupled with advanced detectors, it provides high sensitivity and specificity for separating and quantifying the parent drug from a complex matrix of impurities and degradation products.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Structural Elucidation and Quantification

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the definitive identification and quantification of Cefotaxime sodium and its related substances. This technique offers high sensitivity and structural information, enabling the characterization of known and unknown impurities.

One study established an HPLC-MS method using a Shimadzu-LCMS-IT-TOF system to analyze the impurity profile of Cefotaxime sodium. magtechjournal.com This method successfully separated and identified twenty-six related substances, including isomers and degradation products. magtechjournal.com The use of both positive and negative ion scanning modes allows for comprehensive fragmentation analysis, which is essential for deducing the structures of compounds for which no reference standards are available. magtechjournal.com

Research on the degradation of Cefotaxime sodium under various stress conditions (acidic, alkaline, oxidative, and thermal) relies heavily on HPLC-MS/MS to identify the resulting products. japsonline.comresearchgate.net For instance, under acidic hydrolysis, various degradation products are formed, which can be separated and characterized by their mass-to-charge ratio (m/z) and fragmentation patterns. japsonline.com

Table 1: Representative HPLC-MS/MS Parameters for Cefotaxime Sodium Analysis
ParameterSpecificationReference
ColumnWaters XBridge Shield RP18 (4.6 mm × 250 mm, 5 µm) magtechjournal.com
Mobile PhaseA: 20 mmol·L-1 ammonium (B1175870) acetate (B1210297) (pH 6.25)-methanol (92:8) B: 20 mmol·L-1 ammonium acetate-methanol (60:40) (pH 6.25) magtechjournal.com
ElutionGradient magtechjournal.com
Flow Rate1.0 mL·min-1 magtechjournal.com
Ionization SourceElectrospray Ionization (ESI) magtechjournal.com
DetectionPositive and negative ion scanning (m/z 150-900) magtechjournal.com

Chiral HPLC for Stereoisomeric Analysis of Cefotaxime Sodium

Cefotaxime sodium possesses a chiral carbon atom, leading to the existence of enantiomers. ingentaconnect.com These stereoisomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify them is crucial for quality control. While direct chiral HPLC methods are one approach, capillary zone electrophoresis (CZE) has also been successfully employed for the enantioseparation of Cefotaxime. ingentaconnect.comresearchgate.net

A study demonstrated the baseline separation of Cefotaxime enantiomers using CZE with carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector. ingentaconnect.com This method was sensitive enough to detect and quantify the enantiomers in pharmaceutical preparations, revealing varying concentrations from different manufacturers. ingentaconnect.com The findings underscore the importance of establishing enantioselective analytical methods for the quality control of Cefotaxime. ingentaconnect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Interaction Studies of Cefotaxime Sodium

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of Cefotaxime sodium and its related compounds in solution. It provides precise information about the molecular structure, including connectivity and stereochemistry.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govfrontiersin.org However, for complex structures like Cefotaxime and its polymeric impurities (dimers and trimers), 1D spectra can be crowded and difficult to interpret fully. ulethbridge.ca

Two-dimensional (2D) NMR techniques are employed to overcome these limitations. weebly.com Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. nih.govfrontiersin.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it shows correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the molecular structure. nih.govfrontiersin.org

In a detailed study, researchers used a combination of 1D and 2D NMR to characterize Cefotaxime dimer and trimer impurities. nih.govfrontiersin.org The complete assignment of proton and carbon signals confirmed the connection sites and absolute configurations of these polymeric impurities. nih.govfrontiersin.org

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cefotaxime Sodium in DMSO-d6
Atom/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
CH₃ (ester)1.91- mdpi.com
S-CH₂3.127- mdpi.com
CH₂-O4.174- mdpi.com
N-CH (β-lactam)5.770 (d)- mdpi.com
C=O (lactam)-~1642 cm⁻¹ (IR) mdpi.com

Note: NMR data can vary slightly based on solvent and experimental conditions. The table provides representative values.

Ligand-Observed NMR for Cefotaxime Sodium-Protein Binding Studies

Understanding the interaction of Cefotaxime with its target proteins, such as penicillin-binding proteins (PBPs), is fundamental to its mechanism of action. Ligand-observed NMR techniques are powerful methods for studying such interactions, particularly for identifying weak binders and characterizing the binding event from the perspective of the small molecule (the ligand). uio.nomdpi.com

Techniques such as Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited experiments can be used. mdpi.com In these experiments, the NMR signals of the ligand are monitored in the presence and absence of the target protein. Changes in the ligand's NMR parameters, such as signal intensity or relaxation rates, indicate binding. mdpi.com While specific ligand-observed NMR studies on Cefotaxime are not extensively detailed in the provided context, the principles of these techniques are broadly applicable. researchgate.netmestrelab.com For example, by observing the proton signals of Cefotaxime, one could determine which parts of the molecule are in close contact with the protein upon binding.

Fourier-Transform Infrared (FTIR) Spectroscopy for Cefotaxime Sodium Solid-State Analysis and Degradation Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and study the solid-state properties of Cefotaxime sodium. scitechnol.com It is valuable for confirming the identity of the compound, analyzing its polymorphic forms, and monitoring chemical changes during degradation. sci-hub.sebohrium.com

The FTIR spectrum of Cefotaxime sodium exhibits characteristic absorption bands corresponding to its various functional groups. scitechnol.comasianpubs.org For instance, the stretching vibration of the β-lactam carbonyl group is a key identifier and typically appears at a high frequency (around 1759 cm⁻¹). scitechnol.com Other significant bands include those for the amide, ester, and carboxylate groups. mdpi.comscitechnol.com

FTIR can also be used to monitor the degradation of Cefotaxime sodium. sci-hub.sebohrium.com For example, in studies analyzing the decomposition of Cefotaxime in wastewater, FTIR was used to assess the changes in the chemical structure before and after treatment, confirming hydrolysis and breakdown of the molecule. sci-hub.sebohrium.com Similarly, when Cefotaxime is loaded into nanocarriers, FTIR can confirm the successful encapsulation and identify interactions between the drug and the carrier material. frontiersin.orgnih.gov

Table 3: Characteristic FTIR Absorption Bands for Cefotaxime Sodium
Wavenumber (cm⁻¹)AssignmentReference
~3431 / 3344N-H stretching of primary amine scitechnol.com
~1759C=O stretching of β-lactam scitechnol.com
~1730C=O stretching of ester scitechnol.com
~1647C=O stretching of amide scitechnol.com
~1608Asymmetrical C=O stretching of carboxylate scitechnol.com
1064 / 1242C-O-C symmetric and asymmetric stretching asianpubs.org

X-ray Crystallography and Single-Crystal Diffraction of Cefotaxime Sodium and its Derivatives

X-ray crystallography and single-crystal diffraction are powerful analytical techniques for elucidating the precise three-dimensional atomic and molecular structure of crystalline compounds. In the context of cefotaxime sodium, these methods provide invaluable insights into its solid-state conformation, which is crucial for understanding its physical properties and stability.

Research has successfully determined the crystal structure of cefotaxime sodium salt (C₁₆H₁₆N₅NaO₇S₂). cambridge.orgcambridge.org After recrystallization from a suitable solvent mixture, cefotaxime sodium transitions from an amorphous powder to a crystalline form. cambridge.org X-ray powder diffraction (XRD) has been employed to characterize the crystalline nature of cefotaxime sodium. scispace.com The analysis of the powder diffraction pattern revealed a monoclinic crystal system. cambridge.orgcambridge.org The unit cell dimensions were determined using diffractometer methods with monochromatic CuKα1 radiation. cambridge.orgcambridge.org

Key crystallographic data for cefotaxime sodium have been reported and are summarized in the table below. cambridge.orgcambridge.org The determination of these parameters is fundamental for quality control during the industrial-scale production of cefotaxime, ensuring the consistency of its crystalline form. cambridge.org

Furthermore, X-ray crystallography has been utilized to study the interaction of cefotaxime with its target enzymes. For instance, researchers have crystallized complexes of cefotaxime bound to CCD-1, an enzyme from Clostridioides difficile that contributes to antibiotic resistance. nih.gov The X-ray diffraction pattern of these complexes helps in understanding the structural basis of this resistance mechanism. nih.gov

Crystallographic Parameter Value
Molecular Formula C₁₆H₁₆N₅NaO₇S₂
Crystal System Monoclinic
Space Group P2₁ (No. 4) or P2₁/m (No. 11)
a (Å) 13.063(2)
b (Å) 8.916(2)
c (Å) 9.726(2)
**β (°) **107.34(2)
Z (molecules/unit cell) 2
Calculated Density (Dx) (g/cm³) 1.467
Data sourced from studies on the crystal and X-ray powder diffraction of cefotaxime sodium salt. cambridge.orgcambridge.org

Electrochemical Methods for Cefotaxime Sodium Analysis and Redox Behavior

Electrochemical methods offer sensitive, rapid, and cost-effective alternatives to chromatographic techniques for the determination of cefotaxime sodium in various samples. jrespharm.com These methods are based on the electrochemical oxidation or reduction of the cefotaxime molecule at an electrode surface.

Cyclic voltammetry (CV) and square wave voltammetry (SWV) have been extensively used to investigate the electrochemical behavior of cefotaxime sodium. koreascience.kr Studies have shown that cefotaxime sodium undergoes irreversible electrochemical reduction. koreascience.kr The reduction process involves two main peaks when analyzed in phosphate (B84403) buffers across a range of pH values. koreascience.kr The first peak is attributed to the reduction of the azomethine double bond in the methoxyimino group of the side chain at position 7. koreascience.kr The second peak corresponds to the reduction of the Δ³ double bond. koreascience.kr

The electrochemical oxidation of cefotaxime has also been explored using modified electrodes, such as the anodic pre-treated boron-doped diamond electrode (APT-BDDE). jrespharm.com Using SWV, cefotaxime exhibits two well-defined oxidation steps in acidic, neutral, and alkaline media. jrespharm.com The oxidation peak at approximately +1.1 V has been utilized for quantitative analysis. jrespharm.com

Various modified electrodes have been developed to enhance the sensitivity and selectivity of cefotaxime determination. These include molecularly imprinted polymer sensors and electrodes modified with materials like zinc oxide nanoparticles, gold networks, porous platinum nanoparticles, and Nafion-graphene oxide. nih.govresearchgate.netresearchgate.net These modifications can significantly improve the electrocatalytic activity towards cefotaxime, leading to lower detection limits. researchgate.netresearchgate.net For instance, a sensor based on a molecularly imprinted polymer demonstrated a linear response range for cefotaxime from 3.9 × 10⁻⁹ to 8.9 × 10⁻⁶ mol L⁻¹ with a detection limit of 1.0 × 10⁻¹⁰ mol L⁻¹. nih.gov

The table below summarizes findings from various electrochemical studies on cefotaxime sodium.

Electrochemical Technique Electrode Medium Key Findings
Square Wave Voltammetry (SWV) Hanging Mercury Drop ElectrodePhosphate buffer (pH 3.02)Linear range: 1.0×10⁻⁷ M to 1.0×10⁻⁵ M. koreascience.kr
Square Wave Voltammetry (SWV) Anodic Pre-treated Boron-Doped Diamond Electrode (APT-BDDE)0.1 mol L⁻¹ phosphate buffer (pH 2.5)Linear range: 1.0-20.0 µg mL⁻¹; Detection limit: 0.22 µg mL⁻¹. jrespharm.com
Cyclic Voltammetry (CV) & Differential Pulse Voltammetry (DPV) Glassy Carbon ElectrodeVarious buffer systemsDetailed oxidation mechanism described. researchgate.net
Electrochemical Sensor Molecularly Imprinted Polymer/Gold Networks/Porous Platinum Nanoparticles-Linear range: 3.9 × 10⁻⁹ ~ 8.9 × 10⁻⁶ mol L⁻¹; Detection limit: 1.0 × 10⁻¹⁰ mol L⁻¹. nih.gov
Differential Pulse Voltammetry (DPV) Sodium Montmorillonite (B579905) Nanoclay/Electroreduced Graphene Oxide Modified Carbon Paste ElectrodePhosphate buffer (pH 2.0)Linear range: 0.5 µM to 100 µM; Detection limit: 2.6 × 10⁻⁷ M. researchgate.net

Capillary Electrophoresis (CE) for Purity Assessment and Separation of Cefotaxime Sodium Related Substances

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the purity assessment and separation of cefotaxime sodium from its related substances, including enantiomers and degradation products. ingentaconnect.comcapes.gov.br CE methods are known for their high separation efficiency, minimal sample consumption, and avoidance of organic solvents, making them a sustainable alternative to high-performance liquid chromatography (HPLC). nih.gov

Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully employed for the determination of cefotaxime in the presence of its major decomposition products. capes.gov.br The precision of CZE methods, with relative standard deviations for migration times and peak areas being very low (0.26% and 0.31%, respectively), is comparable to that of HPLC and meets the requirements for drug quality control. capes.gov.br

A significant application of CE in cefotaxime analysis is the separation of its enantiomers. ingentaconnect.comresearchgate.net Since cefotaxime possesses a chiral carbon atom, it exists as enantiomers which may have different biological activities. ingentaconnect.com For quality control purposes, it is essential to have methods for their separation. CZE using cyclodextrins as chiral selectors has proven effective for this purpose. ingentaconnect.com A specific method utilized a fused silica (B1680970) capillary with a buffer containing carboxymethyl-β-cyclodextrin (CM-β-CD) to achieve baseline separation of cefotaxime enantiomers. ingentaconnect.com

The separation of cefotaxime from other cephalosporins in complex mixtures has also been demonstrated using CZE. researchgate.net Optimized conditions, including the buffer composition (disodium hydrogenophosphate - sodium dihydrogenophosphate at pH 7.0), voltage, and temperature, allow for the simultaneous baseline separation of multiple cephalosporins in a short analysis time. researchgate.net High-performance capillary electrophoresis (HPCE) is also recognized as a valuable technique for analyzing polymer impurities in cefotaxime sodium. frontiersin.org

The table below details the conditions for a CZE method developed for the enantioseparation of cefotaxime.

Parameter Condition
Technique Capillary Zone Electrophoresis (CZE)
Capillary Fused silica (40 cm effective length, 75 µm ID)
Chiral Selector 0.5 mmol/L Carboxymethyl-β-cyclodextrin (CM-β-CD)
Buffer 75 mmol/L NaH₂PO₄, pH 7.0
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 280 nm
Linear Range 2–160 µg/mL
Limit of Detection < 0.5 µg/mL for both isomers
Data sourced from a study on the separation and determination of cefotaxime enantiomers. ingentaconnect.com

Structure Activity Relationship Sar and Computational Studies of Cefotaxime Sodium

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cefotaxime (B1668864) Sodium and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a molecule influences its biological activity. For cephalosporins like cefotaxime, QSAR models correlate physicochemical properties and structural descriptors with their antibacterial potency.

Research on various cephalosporins, including cefotaxime, has revealed key structural determinants for their activity against bacteria such as methicillin-sensitive Staphylococcus aureus (MSSA). In these models, the activity is often expressed as the negative logarithm of the Minimum Inhibitory Concentration (pMIC). For cefotaxime, a specific pMIC value has been utilized in developing broader QSAR models for this class of antibiotics. researchgate.net

General QSAR models developed for cephalosporin (B10832234) derivatives targeting transpeptidase enzymes highlight the importance of several molecular descriptors:

Topological Polar Surface Area (TPSA): TPSA is a measure of the polar atoms in a molecule and is a good predictor of drug transport properties. For cephalosporins, a greater TPSA is associated with better transpeptidase inhibition, indicating the significance of polar interactions between the drug and the target enzyme. researchgate.net

Fragment Complexity: This descriptor relates to the intricacy of the molecular fragments. A negative correlation has been observed for certain substituents, implying that overly complex side chains at specific positions can decrease the inhibitory activity. researchgate.net

DescriptorInfluence on Antibacterial ActivityRationale
Eccentric Connectivity IndexPositive CorrelationRelates to molecular shape and branching, influencing the fit into the target enzyme's active site. researchgate.net
Topological Polar Surface Area (TPSA)Positive CorrelationIndicates the importance of polar interactions for binding to the transpeptidase enzyme. researchgate.net
R1 Side Chain (Aminothiazole)Enhances ActivityContributes to the broad antibacterial spectrum. mdpi.com
Syn-methoxyimino groupEnhances StabilityProvides resistance to hydrolysis by many β-lactamases. mdpi.com

Molecular Docking Simulations of Cefotaxime Sodium with Target Enzymes (PBPs, Beta-Lactamases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For cefotaxime sodium, docking simulations are primarily used to study its interactions with its main targets, Penicillin-Binding Proteins (PBPs), and with resistance-conferring enzymes like β-lactamases.

Cefotaxime exerts its bactericidal effect by acylating the active site of PBPs, which are essential for the synthesis of the bacterial cell wall. nih.gov Docking studies have shown that cefotaxime has a high binding affinity for specific PBPs. In Escherichia coli, it shows particular selectivity for PBP3, which is consistent with the observation of filamentous cell formation upon treatment. nih.govumn.educornell.edu It also demonstrates high affinity for PBP-1A and -1Bs in E. coli. nih.gov In Pseudomonas aeruginosa, high affinities for PBP-3, -1A, -1B, and -2 have been noted. nih.gov

Computational screening of cefotaxime against PBP2a, the protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA), has also been performed. mdpi.com These simulations, often carried out using software like AutoDock in conjunction with tools like Python Prescription (PyRx), help to elucidate the specific binding modes and interactions that are crucial for inhibition. mdpi.com

Following docking, binding energy calculations are performed to quantify the strength of the interaction between cefotaxime and its target protein. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate the free energy of binding. mdpi.com

These calculations reveal the key amino acid residues within the active site of PBPs and β-lactamases that interact with cefotaxime. The interactions typically involve a network of hydrogen bonds and hydrophobic contacts. The carboxylate group of the dihydrothiazine ring and the amide groups of the β-lactam ring and the R1 side chain are common sites for hydrogen bonding. For instance, in docking studies with PBP2a, specific interactions with active site residues are critical for the inhibitory potential of β-lactam antibiotics. biorxiv.org Understanding these specific ligand-protein interactions is fundamental for designing new cephalosporins that can overcome resistance mechanisms.

Target EnzymeOrganismKey Interacting Residues (Predicted)Binding Affinity/Selectivity
PBP3Escherichia coliActive Site Serine and surrounding residuesHigh selectivity and affinity. nih.govumn.educornell.edu
PBP1a, PBP1bEscherichia coliActive Site Serine and surrounding residuesHigh affinity. nih.gov
PBP2aStaphylococcus aureus (MRSA)Ser403, Thr600, Gln569, Tyr594, Gly596Variable; subject of resistance studies. mdpi.combiorxiv.org
β-lactamase (e.g., from B. fragilis)Various bacteriaActive Site Serine and surrounding residuesVariable; cefotaxime is stable against many but can be hydrolyzed by some. nih.gov

Molecular Dynamics (MD) Simulations of Cefotaxime Sodium and Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between cefotaxime and its target proteins over time. These simulations model the atomic motions, allowing for the assessment of the stability of the drug-protein complex and the flexibility of both the ligand and the protein.

MD simulations of cefotaxime bound to PBPs, such as PBP1a, have been used to investigate mechanisms of antibiotic resistance. researchgate.net By comparing the dynamics of the drug in the wild-type protein versus a resistant mutant, researchers can identify changes in conformational flexibility and interaction patterns that lead to reduced binding affinity. The stability of the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. researchgate.netnih.gov

The conformational dynamics of cefotaxime, both in aqueous solution and when bound to a protein, are crucial for its activity. MD simulations can track the conformational changes of the molecule. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand from a reference structure over time. A stable RMSD plot for a cefotaxime-PBP complex suggests that the binding is stable and the ligand remains in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. When cefotaxime is bound, a decrease in the fluctuation of active site residues can indicate a stable binding interaction. researchgate.net Conversely, increased flexibility in a mutant protein's binding pocket might explain reduced drug efficacy. researchgate.net

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between the drug and protein over time, revealing which interactions are most stable and persistent. researchgate.net

These analyses provide a detailed picture of how cefotaxime interacts with its targets on an atomic level and how these interactions evolve over time, offering insights into both its efficacy and the mechanisms of resistance.

Simulation ParameterInformation GainedTypical Observation for a Stable Cefotaxime-PBP Complex
RMSD of Protein BackboneOverall structural stability of the complex.Convergence to a stable value after an initial equilibration period. nih.gov
RMSD of Ligand (Cefotaxime)Stability of the ligand's binding pose.Low fluctuations, indicating the ligand is firmly bound in the active site. nih.gov
RMSF of Protein ResiduesFlexibility of different parts of the protein.Reduced fluctuations for residues in the binding pocket, indicating stabilization upon ligand binding. researchgate.net
Hydrogen Bond OccupancyPersistence of specific hydrogen bonds.High occupancy for key hydrogen bonds between cefotaxime and active site residues. researchgate.net

Density Functional Theory (DFT) Calculations for Cefotaxime Sodium Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For cefotaxime sodium, DFT calculations provide insights into its reactivity, which is crucial for its mechanism of action—the acylation of the PBP active site serine.

DFT studies are used to calculate various electronic properties and reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For cefotaxime, the carbonyl carbon of the β-lactam ring is an electrophilic site, making it susceptible to nucleophilic attack by the serine residue in the PBP active site. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov

DFT calculations have also been employed to model the hydrolysis of cefotaxime, providing a detailed picture of the reaction mechanism at the electronic level. nih.gov These studies often use functionals like B3LYP and M06-2X to accurately describe the potential energy surface of the reaction. nih.gov

Property/DescriptorSignificance for CefotaximeTypical Findings from DFT Studies
HOMO EnergyElectron-donating ability.Localized on specific parts of the molecule, indicating regions prone to electrophilic attack. researchgate.net
LUMO EnergyElectron-accepting ability.Often localized around the β-lactam ring, indicating susceptibility to nucleophilic attack. researchgate.net
HOMO-LUMO GapChemical reactivity and kinetic stability.A relatively small gap indicates the high reactivity of the β-lactam ring. nih.gov
Molecular Electrostatic Potential (MEP)Identifies reactive sites.Shows an electron-poor region (electrophilic) at the β-lactam carbonyl carbon, the site of nucleophilic attack. nih.gov
Electrophilicity IndexQuantifies the ability to accept electrons.A higher value supports the role of cefotaxime as an electrophile in the acylation reaction. nih.gov

In Silico Prediction of Cefotaxime Sodium Degradation Pathways and Products

In silico methods are increasingly used to predict the degradation of pharmaceuticals, providing insights into their stability and helping to identify potential degradation products. For cefotaxime, computational studies can model its degradation under various conditions, such as hydrolysis and photolysis.

The primary degradation pathway for cefotaxime in aqueous solution is the hydrolysis of the four-membered β-lactam ring, which is the key to its antibacterial activity. nih.govscilit.com Computational studies, using methods like hybrid quantum mechanics/molecular mechanics (QM/MM) potentials, have modeled this hydrolytic process. nih.gov These simulations show a step-wise mechanism that is initiated by the nucleophilic attack of a water molecule on the β-lactam carbonyl carbon. nih.gov The calculations also highlight the role of the cefotaxime molecule itself, where its carboxylate group can activate the attacking water molecule. nih.gov

Another known degradation reaction is the deacetylation of the side chain at the C-3 position. nih.gov Software tools designed for degradation prediction, such as Zeneth, can be used to systematically explore potential degradation pathways under different stress conditions (e.g., acid, base, oxidative). researchgate.net These programs utilize a knowledge base of known chemical reactions to predict the likely products formed from the parent drug molecule.

For other cephalosporins like ceftriaxone, computational studies combining DFT with experimental data have been used to elucidate degradation pathways under hydrolysis and photolysis. nih.gov Similar approaches can be applied to cefotaxime to predict the structures of intermediates and final degradation products, which is crucial for assessing the stability and potential toxicity of its formulations.

Degradation PathwayKey ReactionPrimary Degradation Product(s)Computational Method Used for Prediction
HydrolysisNucleophilic attack on the β-lactam carbonyl carbon.Inactive open-ring compound (Cefotaxime acid).QM/MM simulations, DFT. nih.gov
DeacetylationHydrolysis of the ester linkage at the C-3 side chain.Desacetylcefotaxime (B1670277).Knowledge-based systems (e.g., Zeneth). nih.govresearchgate.net
LactonizationIntramolecular cyclization of the deacetylated product.Desacetylcefotaxime lactone (in acidic medium).Inferred from experimental data and can be modeled computationally. nih.gov

Theoretical Pharmacokinetics and Pharmacodynamics of Cefotaxime Sodium Non Clinical Models

In Silico ADME Prediction for Cefotaxime (B1668864) Sodium

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction utilizes computational models to forecast the pharmacokinetic properties of a compound before or in parallel with laboratory experiments. These models are built on data from existing molecules and leverage various algorithms to establish quantitative structure-activity relationships (QSAR) and other predictive correlations.

Computational Models for Permeability and Distribution

The permeability and distribution of a drug are critical determinants of its ability to reach its target site. Computational models predict these characteristics based on the physicochemical properties of the molecule.

For distribution, physiologically based pharmacokinetic (PBPK) models can be used. These models simulate the movement of a drug through various body compartments. A key input for these models is the volume of distribution (Vd), which can be estimated using in silico methods based on factors like a compound's lipophilicity (logP) and plasma protein binding.

Theoretical Metabolism Pathways (Excluding Human In Vivo)

In vitro studies using animal cells and tissues provide the basis for theoretical metabolic pathways. For cefotaxime, studies in rats, dogs, and rabbits have elucidated its primary metabolic transformations. nih.gov

The principal metabolic reaction is the deacetylation of cefotaxime (CTX) to form desacetylcefotaxime (B1670277) (des-CTX), which is also a microbiologically active metabolite. nih.gov This reaction is believed to occur primarily in the liver. nih.gov Further metabolism proceeds through the formation of an inactive desacetylcefotaxime lactone. This lactone is then converted into two additional inactive metabolites, designated M2 and M3. nih.gov In nephrectomized rats, where renal excretion is blocked, these latter metabolites can be found in plasma and bile. nih.gov

The established theoretical metabolic pathway is as follows: Cefotaxime (CTX) → Desacetylcefotaxime (des-CTX) → Desacetylcefotaxime lactone → Metabolites M2 and M3 nih.gov

Studies using cells from rats and rabbits confirm this pathway, indicating that differences in metabolism between species are generally quantitative rather than qualitative. nih.gov

Protein Binding Studies of Cefotaxime Sodium Using In Vitro or Computational Models

Protein binding significantly influences the distribution and availability of a drug, as only the unbound fraction is typically pharmacologically active. In vitro models are commonly used to quantify the extent of this binding.

An in vitro study using a biological model evaluated the effect of protein binding on cefotaxime kinetics. The study utilized phosphate-buffered saline (no binding) and solutions containing bovine albumin at different concentrations to simulate intravascular and extravascular spaces. The results demonstrated a direct correlation between albumin concentration and the percentage of cefotaxime bound.

Albumin ConcentrationCefotaxime Binding Percentage
1.5% Bovine Albumin46.6%
3.0% Bovine Albumin63.0%

These findings highlight that the concentration of protein, such as albumin, in a given biological compartment is a key determinant of the amount of free versus bound cefotaxime.

Pharmacokinetic Modeling of Cefotaxime Sodium in Isolated Biological Systems (e.g., Cell Cultures, Microsomes, Organs-on-Chip)

Pharmacokinetic modeling in isolated systems allows for the study of specific processes like metabolism without the complexities of a whole organism. Liver microsomes, which contain key metabolic enzymes like cytochrome P450s, are frequently used to determine a compound's intrinsic clearance (CLint). youtube.com

In a typical liver microsomal stability assay, a test compound is incubated with microsomes and necessary cofactors (like NADPH). pharmaron.com The concentration of the compound is measured at various time points to determine the rate of elimination. pharmaron.com From this, the in vitro intrinsic clearance can be calculated, which reflects the metabolic stability of the drug. youtube.compharmaron.com This parameter can then be used in larger models to predict hepatic clearance in vivo. youtube.com

While specific studies detailing a full pharmacokinetic model of cefotaxime in an isolated system like microsomes or hepatocytes were not identified in the search results, the methodology is well-established. Such a study would involve incubating cefotaxime with human liver microsomes (HLM) and measuring its depletion over time to calculate its CLint, providing a foundational parameter for its metabolic rate in the liver.

Pharmacodynamic Modeling of Cefotaxime Sodium Effects on Bacterial Growth Kinetics In Vitro

Pharmacodynamic (PD) modeling characterizes the relationship between drug concentration and its effect on a pathogen over time. For antibiotics, this is often studied using in vitro time-kill curve experiments, where bacterial populations are exposed to various drug concentrations.

In vitro kinetic models have been used to specifically study the pharmacodynamics of cefotaxime against bacteria such as Streptococcus pyogenes and Escherichia coli. nih.gov These models simulate the changing drug concentrations that occur in vivo and measure the corresponding bacterial response. A key finding from these studies is that the efficacy of beta-lactam antibiotics like cefotaxime is primarily determined by the duration for which the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the organism (T>MIC). nih.govnih.gov

A mathematical model was developed to describe the selection of cefotaxime-resistant E. coli strains in an in vitro kinetic model. asm.org This model could successfully describe the changes in the bacterial population as a function of pharmacokinetic parameters, particularly the time spent within a "selective window" (when drug concentrations are between the MICs of susceptible and resistant strains). asm.org

The relationship between drug concentration and the rate of bacterial killing can be described using a sigmoid Emax model. nih.govasm.org This model incorporates key parameters to quantify the drug's effect:

Emax : The maximum achievable antibacterial effect. nih.gov

EC50 : The antibiotic concentration that produces 50% of the maximum effect. nih.gov

γ (Hill coefficient) : A factor that describes the steepness of the concentration-effect curve. nih.gov

For cefotaxime, the maximal antimicrobial effect (Emax) against S. pyogenes was achieved when the concentration exceeded the MIC for 50% of the dosing interval. nih.gov For E. coli, a T>MIC of 80% was required for maximal killing. nih.gov

OrganismPharmacodynamic Parameter for Maximal Effect (Emax)
Streptococcus pyogenesT>MIC of 50%
Escherichia coliT>MIC of 80%

These in vitro pharmacodynamic models are crucial tools for understanding the antibacterial activity of cefotaxime and for simulating the effects of different dosing strategies to optimize bacterial killing and minimize the selection of resistance. asm.orgasm.org

Chemical Interactions and Material Compatibility of Cefotaxime Sodium

Cefotaxime (B1668864) Sodium Interaction with Metal Ions

Cefotaxime sodium engages in coordination chemistry with various metal ions, forming complexes that can influence its stability and properties. Research indicates that cefotaxime acts as a bidentate ligand, coordinating to metal ions primarily through its lactam carbonyl (C=O) and carboxylate group (COO⁻) researchgate.netresearchgate.net. This interaction typically occurs in a 2:1 molar ratio of cefotaxime to metal ion researchgate.netresearchgate.net.

Studies have characterized complexes formed with alkaline earth metals (Mg, Ca, Sr, Ba) and d¹⁰ metals such as Zn(II), Pb(II), and Ce ions. These complexes often adopt tetrahedral or octahedral geometries researchgate.netresearchgate.net. For instance, complexes like [Mg(cef)₂]·2H₂O, [Ca(cef)₂]·2H₂O, and [Zn(cef)₂(H₂O)₂] have been synthesized and characterized researchgate.netresearchgate.net. While some metal ions, like Cu²⁺, can destabilize cefotaxime-protein complexes, others such as Zn²⁺, Co²⁺, Ni²⁺, Fe³⁺, and Mg²⁺ have shown no significant effect on such interactions jocpr.comjocpr.com. Conversely, the presence of certain transition metal ions can catalyze the degradation of cefotaxime biorxiv.org. In a different context, cefotaxime sodium has been utilized in the fabrication of functionalized gold nanoclusters for the detection of copper ions, highlighting its role in sensing applications rsc.org.

Table 1: Cefotaxime Sodium Coordination with Metal Ions

Metal IonMolar Ratio (Cefotaxime:Metal)Proposed Binding SitesComplex Formula (Example)GeometryReference
Mg²⁺2:1Lactam C=O, COO⁻[Mg(cef)₂]·2H₂OOctahedral researchgate.netresearchgate.net
Ca²⁺2:1Lactam C=O, COO⁻[Ca(cef)₂]·2H₂OOctahedral researchgate.netresearchgate.net
Sr²⁺2:1Lactam C=O, COO⁻[Sr(cef)₂]·2H₂OOctahedral researchgate.netresearchgate.net
Ba²⁺2:1Lactam C=O, COO⁻[Ba(cef)₂]·2H₂OOctahedral researchgate.netresearchgate.net
Zn²⁺2:1Lactam C=O, COO⁻[Zn(cef)₂(H₂O)₂]Tetrahedral researchgate.netresearchgate.net
Pb²⁺2:1Lactam C=O, COO⁻[Pb(cef)₂(H₂O)₂]·4H₂OTetrahedral researchgate.netresearchgate.net
Ce³⁺2:1Lactam C=O, COO⁻[Ce(cef)₂(H₂O)₂]·3H₂OOctahedral researchgate.netresearchgate.net

Compatibility of Cefotaxime Sodium with Polymer Materials and Excipients (Non-formulation specific)

Cefotaxime sodium has demonstrated compatibility with several polymers commonly used in pharmaceutical formulations. Fourier Transform Infrared (FTIR) spectroscopy studies have indicated no significant interactions between cefotaxime and polymers such as Hydroxypropyl Methylcellulose (HPMC), guar (B607891) gum, and chitosan (B1678972) when prepared as physical mixtures jddtonline.inforesearchgate.net. The presence of characteristic cefotaxime peaks in the combined spectra supports this compatibility jddtonline.info.

Furthermore, cefotaxime sodium has been successfully encapsulated within polycaprolactone (B3415563) (PCL) and poly(vinyl alcohol) (PVA) based nanoparticles, with FTIR analyses confirming the chemical stability and lack of interaction between the drug and the polymeric matrix researchgate.netmdpi.comajol.info. Studies involving adsorption onto polymer-coated ion exchange resin microparticles, such as chitosan-based complexes, also suggest favorable interactions for potential drug delivery applications cnrs.frresearchgate.net. However, the stability of cefotaxime sodium can be influenced by excipients; for instance, the moisture content of chitin (B13524) calcium silicate, an excipient, can affect the degradation rate of cefotaxime sodium, with the impact varying based on the excipient's specific surface area nih.gov. It is also noted that cefotaxime sodium is physically incompatible with aminoglycosides and should not be mixed with sodium bicarbonate solutions medsinfo.com.aumedsafe.govt.nzmedicines.org.uk.

Table 2: Polymer Compatibility with Cefotaxime Sodium (Based on FTIR Studies)

Polymer TypeCompatibility IndicationStudy MethodReference
HPMC K15MCompatibleFTIR jddtonline.info
Guar GumCompatibleFTIR jddtonline.info
ChitosanCompatibleFTIR jddtonline.info
Polycaprolactone (PCL)CompatibleFTIR researchgate.netmdpi.comajol.info
Poly(vinyl alcohol) (PVA)CompatibleFTIR ajol.info

Reaction of Cefotaxime Sodium with Other Organic Molecules In Vitro

In aqueous solutions, cefotaxime sodium undergoes degradation, primarily involving the cleavage of its β-lactam nucleus and deacetylation of the side chain nih.gov. The degradation kinetics are significantly influenced by pH, with maximum stability observed in the pH range of approximately 4.3–6.2 nih.govnih.govmdpi.com. At pH values below 3.4 or above 6.2, both hydrogen and hydroxyl ions catalyze the decomposition process, leading to accelerated degradation nih.govnih.govmdpi.com. Certain buffer systems, such as carbonate and borate (B1201080) buffers, can increase degradation rates, whereas acetate (B1210297) buffer tends to decrease them nih.gov.

Cefotaxime sodium can also react with other organic molecules. For example, it can form Schiff base derivatives when reacted with salicylaldehyde (B1680747) in the presence of a base nih.gov. In alkaline conditions, cefotaxime sodium can degrade into a reducing sulfhydryl compound (DCTX), which can then act as a reductant and capping ligand for gold nanoclusters rsc.org. The presence of certain organic molecules, such as nonionic surfactants like Triton X-100 and Tween-80, can enhance cefotaxime's solubility through micellar solubilization, with interactions generally being non-specific with the hydrophilic heads of the surfactants mdpi.com. Degradation products of cefotaxime sodium have been identified using advanced analytical techniques like liquid chromatography–electrospray mass spectrometry (LC-MS) ucl.ac.be.

Table 3: Cefotaxime Sodium Degradation Kinetics and pH Dependence

pH ValueDegradation RateCatalysisReference
1.9HighAcid nih.gov
3.0-7.0ModerateWater-catalyzed/Spontaneous, intramolecular participation nih.gov
4.0ModerateSolvent-catalyzed nih.govnih.gov
4.3-6.2Low (Optimal)Solvent-catalyzed nih.govnih.gov
9.0HighBase nih.gov
2.0HighHydrogen ion catalysis mdpi.com
10.0HighHydroxide ion catalysis mdpi.com

Adsorption and Surface Chemistry of Cefotaxime Sodium on Different Substrates

Cefotaxime sodium exhibits significant adsorption behavior on various surfaces, particularly metals and polymeric materials, often related to its properties as a corrosion inhibitor or its use in drug delivery systems.

On metal surfaces, such as mild steel in acidic media, cefotaxime sodium acts as an effective corrosion inhibitor. It adsorces onto the metal surface, forming a protective film that mitigates corrosion. Studies indicate that this adsorption process follows Langmuir adsorption isotherms and is primarily physical, though chemical adsorption via chelation can also contribute researchgate.netresearchgate.netdergipark.org.trelectrochemsci.orgresearchgate.net. The inhibition efficiency generally decreases with increasing temperature, suggesting that lower temperatures favor adsorption researchgate.netresearchgate.netdergipark.org.tr. On copper in hydrochloric acid, cefotaxime also functions as a mixed-type inhibitor, adsorbing and forming a protective layer that enhances charge-transfer resistance researchgate.net.

In the context of drug delivery, cefotaxime sodium has been studied for its adsorption and desorption characteristics on functionalized mesoporous silica (B1680970) supports, such as MCM-41, for sustained release applications mdpi.com. Furthermore, its adsorption onto polymer-coated ion exchange resin microparticles, including chitosan-based materials, has been investigated. These studies employ various adsorption isotherm models (Langmuir, Freundlich, Temkin, Dubinin–Radushkevich) and kinetic models (pseudo-first order, pseudo-second order), with pseudo-second order kinetics often providing the best fit cnrs.frresearchgate.net. Thermodynamic parameters calculated from these studies suggest that the adsorption process can be endothermic and spontaneous cnrs.frresearchgate.net.

Table 4: Adsorption of Cefotaxime Sodium on Different Substrates

SubstrateMedium/ConditionsAdsorption IsothermKinetic ModelKey FindingsReference
Mild Steel0.5 M Sulfuric AcidLangmuirPseudo-second orderPhysical adsorption, inhibition efficiency decreases with temperature. Forms protective film. researchgate.netresearchgate.netdergipark.org.tr
Copper0.1 M HClLangmuirNot specifiedMixed-type inhibitor, forms protective film, increases charge-transfer resistance. researchgate.net
Mesoporous SilicaVarious functionalizationsNot specifiedNot specifiedAdsorption and desorption studied for sustained release applications. mdpi.com
Ion Exchange Resin Microparticles (Chitosan-based)Aqueous solutionsLangmuir, Freundlich, Temkin, D-RPseudo-second orderAdsorption capacity influenced by polymer type and conditions. Endothermic and spontaneous adsorption observed. cnrs.frresearchgate.net

Compound Name List:

Cefotaxime sodium

Novel Research Avenues and Conceptual Applications for Cefotaxime Sodium

Cefotaxime (B1668864) Sodium as a Chemical Probe for Enzyme Activity Studies

Cefotaxime sodium can serve as a valuable chemical probe for investigating enzyme activity, particularly that of β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. patsnap.com Its interaction with these enzymes allows for the study of their kinetics and inhibition.

Recent research has demonstrated the use of cefotaxime in electrochemical biosensors to determine the enzymatic activity of serine β-lactamases like CTX-M-116. The electrochemical oxidation of cefotaxime can be monitored, and changes in its concentration upon interaction with the enzyme provide insights into the reaction kinetics. researchgate.net For instance, the Michaelis constant (KM) for the hydrolysis of cefotaxime by CTX-M-116 was determined to be 50 µM, with a maximum reaction rate of 1.67∙10–6 M/min. researchgate.net Furthermore, this system can be used to screen for β-lactamase inhibitors, as demonstrated by the characterization of sulbactam's inhibitory effect, with a determined IC50 value of 2.5 μM. researchgate.net

In another innovative approach, a "chemical complementation" system utilizing a bifunctional molecule incorporating a cephalosporin (B10832234) unit was developed. This system was employed to screen a mutant library of β-lactamases for their ability to confer resistance to cefotaxime, showcasing the compound's utility in directed evolution studies of enzyme function. nih.gov

Development of Cefotaxime Sodium as a Building Block in Complex Chemical Synthesis

The intricate chemical structure of cefotaxime sodium, featuring a β-lactam ring, a thiazole (B1198619) ring, and various functional groups, makes it an attractive starting material or scaffold for the synthesis of more complex molecules. scirp.orgrjpbcs.com Researchers have utilized cefotaxime as a precursor for creating novel Schiff base ligands and their corresponding metal complexes.

For example, Schiff bases have been synthesized through the condensation reaction of cefotaxime sodium with compounds like salicylaldehyde (B1680747) or isatin. scirp.orgnih.gov These Schiff base ligands have then been used to form complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The resulting metal complexes exhibit distinct geometries, such as octahedral and tetragonal, which can be characterized using spectroscopic and magnetic measurements. nih.gov This line of research demonstrates the potential of cefotaxime to serve as a versatile platform for generating a diverse range of coordination compounds with potentially novel properties. A rapid, high-yield (95%) synthesis of cefotaxime has been achieved by acylating 7-amino cephalosporanic acid with the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM) at room temperature for one hour. researchgate.net

Integration of Cefotaxime Sodium in Biosensors and Detection Systems (Non-clinical diagnostic focus)

Beyond its use in studying enzyme activity, cefotaxime sodium is being integrated into various biosensor platforms for the detection of different analytes, primarily in non-clinical settings. These biosensors leverage the specific interactions of cefotaxime to generate a measurable signal.

One approach involves the development of electrochemical sensors for the detection of cefotaxime itself. A sensor based on a carbon paste electrode modified with a sodium montmorillonite (B579905) nanoclay/electroreduced graphene oxide composite has been shown to detect cefotaxime with high sensitivity, exhibiting a linear response in the nanomolar concentration range and a detection limit of 0.1 nM. researchgate.net Such sensors could have applications in environmental monitoring or quality control in pharmaceutical manufacturing.

Another innovative application is the use of cefotaxime in biosensors designed to assess antimicrobial susceptibility. By monitoring the growth of bacteria in the presence of cefotaxime through the measurement of 16S rRNA, it is possible to rapidly determine if a pathogen is susceptible or resistant. nih.gov This type of biosensor could be a valuable tool in environmental microbiology or in screening for antibiotic resistance in non-clinical samples.

Exploration of Cefotaxime Sodium Beyond Its Primary Biochemical Target

The primary biochemical target of cefotaxime is penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.govpatsnap.comfishersci.atglentham.comabcam.combiosynth.com However, research is beginning to explore the potential interactions of cefotaxime with other biological molecules and pathways, which could lead to the discovery of novel applications.

While direct evidence of alternative targets is still emerging, the development of hybrid molecules and advanced delivery systems hints at the potential for cefotaxime to influence other cellular processes. For instance, when encapsulated in nanoparticles, the release kinetics and local concentration of cefotaxime can be altered, potentially leading to different biological effects than the free drug. mdpi.comacademicjournals.org Further research is needed to systematically investigate the off-target effects of cefotaxime and its derivatives, which could unveil new therapeutic or research applications.

Hybrid Molecule Design Incorporating Cefotaxime Sodium Scaffold

The chemical scaffold of cefotaxime is being used as a foundation for the design of hybrid molecules with enhanced or novel functionalities. This approach involves chemically modifying the cefotaxime structure to incorporate other active moieties, aiming to create synergistic effects or target multiple biological pathways.

One area of exploration is the synthesis of conjugates between cefotaxime and various polymers. For example, a conjugate of cefotaxime with the periodate (B1199274) oxidation product of potato starch has been synthesized, forming an azomethine derivative. researchgate.net This polymeric conjugate was designed to have a controlled release profile, with the hydrolysis of the azomethine bond being a key factor in the release of the active cefotaxime molecule. researchgate.net

Another strategy involves the creation of bifunctional molecules. While not all examples directly use the cefotaxime scaffold, the concept has been demonstrated with other cephalosporins. For instance, a cephalosporin was incorporated into a linker of a bifunctional molecule, which could be cleaved by cephalosporinase, thereby modulating the molecule's activity. nih.gov This principle could be applied to cefotaxime to create novel research tools or therapeutic agents. Furthermore, machine learning models have utilized cefotaxime sodium as a seed molecule for the in-silico design of new antibacterial compounds with potentially improved properties. nih.gov

Advanced Delivery Systems for Cefotaxime Sodium (Chemical/Material Science Perspective)

From a chemical and material science perspective, the development of advanced delivery systems for cefotaxime sodium is a burgeoning field of research. These systems aim to control the release, improve the stability, and enhance the efficacy of the compound through the use of novel materials and formulations.

Hydrogels have been investigated as a potential delivery vehicle for cefotaxime. nih.gov These three-dimensional networks of hydrophilic polymers can be formulated to control the release of the encapsulated drug. nih.gov The choice of polymer, such as carbopol, HPMC, or xanthan gum, influences the physical properties and release characteristics of the hydrogel. nih.gov

Another promising approach is the use of multi-walled carbon nanotubes (MWCNTs) as a drug delivery system. sciengine.com Nutrient broth-treated MWCNTs have been shown to effectively disperse and deliver cefotaxime, potentially enhancing its pharmacodynamic effects through a "bridge effect" and targeted transport. sciengine.com Additionally, polydopamine coatings on titanium implants have been loaded with cefotaxime sodium to create surfaces with both antibacterial and osteogenic properties. researchgate.netacs.org

Nanoparticle Encapsulation and Release Kinetics (Material Science Focus)

The encapsulation of cefotaxime sodium within nanoparticles is a key area of research in advanced delivery systems, with a strong focus on the material science aspects of formulation and release. Various polymers and materials are being explored for this purpose, each offering unique properties.

Polycaprolactone (B3415563) (PCL), a biodegradable polymer, has been used to create cefotaxime-loaded nanoparticles using the double emulsion solvent evaporation method. academicjournals.org The concentration of PCL and the use of coating materials like polyvinyl alcohol (PVA) can be varied to control the encapsulation efficiency and particle size, which typically ranges from 189 to 219 nm. academicjournals.org The release of cefotaxime from these PCL nanoparticles is often pH-sensitive, with a more rapid release observed under acidic conditions. academicjournals.org

Chitosan (B1678972), a natural polymer, is another popular choice for nanoparticle encapsulation of cefotaxime. frontiersin.org Cefotaxime-impregnated chitosan nanoparticles have been developed to combat multi-drug resistant pathogens. frontiersin.org These nanoparticles can be synthesized with a positive zeta potential, which contributes to their stability. frontiersin.org

The release kinetics of cefotaxime from these nanoparticles are a critical area of study. The release often follows a biphasic pattern, with an initial burst release followed by a more sustained release phase. For example, cefotaxime-conjugated silver nanoparticles showed an initial fast release over the first 7 hours, followed by a slower, steady release for up to 72 hours. nih.gov The release profile can be modeled using various kinetic models, such as the Higuchi model, which is often indicative of a controlled release mechanism. researchgate.netmdpi.com

FormulationPolymer/MaterialParticle Size (nm)Release ProfileReference
Cefo-NPsPolycaprolactone (PCL), Poly (vinyl alcohol) (PVA)189 - 219pH-sensitive, rapid release in acidic conditions academicjournals.org
Cefotaxime-CS-AgNPsChitosan, Silver Nanoparticles8.48 - 25.3Biphasic: Initial fast release (7h), then sustained release (up to 72h) nih.gov
Alg-CTX-rGOSodium Alginate, Reduced Graphene Oxide (rGO)Not specifiedProlonged, sustained release mdpi.com
PCL-based NanoparticlesPolycaprolactone (PCL)Not specifiedSlow and sustained release over 24h mdpi.com

Polymer-Conjugated Cefotaxime Sodium

The conjugation of cefotaxime sodium with various polymers represents a significant research frontier aimed at enhancing its therapeutic properties. This approach seeks to develop novel drug delivery systems (DDS) that can offer sustained release, improve stability, and increase efficacy against resistant bacterial strains. mdpi.comijpsonline.com Research in this area explores a diverse range of natural, synthetic, and hybrid polymeric materials to form nanoparticles, hydrogels, and other composite structures. researchgate.netnih.govmdpi.com The primary goals are to control the release kinetics of the drug, protect it from degradation, and target infections more effectively, particularly those involving biofilm formation. researchgate.netfrontiersin.orgnih.gov

Natural polymers are widely investigated for cefotaxime conjugation due to their biocompatibility, biodegradability, and inherent antimicrobial properties. researchgate.netacs.org Chitosan, starches, and gums are prominent examples.

Chitosan-Based Nano-antibiotics: Chitosan, a deacetylated derivative of chitin (B13524), has been a major focus for developing cefotaxime nano-antibiotics. frontiersin.orgnih.gov Cefotaxime-loaded chitosan nanoparticles (CSNPs) are typically synthesized using the ionotropic gelation method, where cefotaxime is entrapped within a chitosan matrix cross-linked with an agent like pentasodium triphosphate (TPP). frontiersin.orgnih.gov These nanoformulations have demonstrated significant potential in combating multi-drug resistant (MDR) pathogens. frontiersin.orgnih.gov Research has shown that cefotaxime-loaded CSNPs exhibit a highly positive zeta potential (over +50 mV), indicating a stable nano-dispersion, and have particle sizes typically under 100 nm. frontiersin.orgnih.gov A key finding is the enhanced anti-biofilm activity of these nanoparticles against MDR pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov The encapsulation efficiency of cefotaxime in chitosan nanoparticles has been shown to increase with higher drug concentrations, reaching up to 90% at a concentration of 2000 µg/mL. frontiersin.org

In some applications, chitosan is used as a stabilizing agent for metallic nanoparticles conjugated with cefotaxime. For instance, cefotaxime-conjugated silver nanoparticles (Cefotaxime-CS-AgNPs) have been synthesized, showing a spherical shape with sizes ranging from approximately 8 to 25 nm. nih.gov These hybrid nanoparticles demonstrated enhanced antimicrobial activity against MDR E. coli and MRSA strains compared to the free drug. nih.gov

Starch-Based Conjugates: Starches from sources like potato and wheat have been used to create polymeric matrices for cefotaxime. researchgate.net One study reported the synthesis of a conjugate from cefotaxime sodium and the periodate oxidation product of potato starch. researchgate.net The formation of the conjugate was confirmed through IR and UV spectroscopy, with PMR spectroscopy indicating a 30 mol% degree of conjugation. researchgate.net The release of the antibiotic from this starch-based matrix was found to be significantly slower in various biorelevant media compared to the elimination of the traditional dosage form, proceeding in two phases. researchgate.net An initial release of 35% to 70% of the drug occurs in the first two hours, followed by a much slower release, approaching 100% in ten hours. researchgate.net

Interactive Table 1: Research Findings on Cefotaxime-Natural Polymer Conjugates

PolymerSynthesis MethodParticle SizeZeta PotentialKey Research Finding
ChitosanIonotropic Gelation< 100 nm> +50 mVDemonstrated broad-spectrum anti-biofilm and anti-pathogenic activity against MDR pathogens. frontiersin.orgnih.gov
Chitosan (with Silver Nanoparticles)N/A8.48–25.3 nmN/AEnhanced antimicrobial properties against MDR E. coli and MRSA strains. nih.gov
Potato StarchPeriodate OxidationN/AN/AShowed sustained release of the antibiotic via cleavage of the azomethine bond. researchgate.net
Gellan GumGraft CopolymerizationN/AN/ACopolymers showed the ability to bind amphoteric drugs like cefotaxime for sustained release systems. nih.gov

Synthetic polymers offer versatility in designing drug delivery systems with specific properties. Materials like polycaprolactone (PCL), polystyrene, and various hydrogel-forming polymers have been formulated with cefotaxime.

Polycaprolactone (PCL) Nanoparticles: Cefotaxime has been encapsulated in PCL-based nanoparticles using techniques like nano-precipitation and double emulsion solvent evaporation. mdpi.comacademicjournals.orgajol.info In one study, cefotaxime-loaded PCL nanoparticles had an average size of 216 nm with a zeta potential of -11.2 mV. mdpi.com These nanoparticles demonstrated sustained, pH-responsive drug release at pH 5.5 and 7.4. mdpi.com The encapsulation efficiency was found to increase with a higher polymer concentration. academicjournals.orgajol.info Another study using a double emulsion solvent evaporation method produced PCL nanoparticles with sizes ranging from 189 to 219 nm. academicjournals.org These formulations showed a rapid release profile in acidic conditions (pH 1.5). academicjournals.org

Polystyrene Nanoparticles: Polystyrene nanoparticles containing cefotaxime have been prepared via emulsion polymerization. ijpsonline.com Scanning electron microscopy revealed discrete, spherical, and uniform nanoparticles. ijpsonline.com The drug content increased proportionally with the concentration of the polymer. ijpsonline.com In vitro release studies showed a slow and constant release following zero-order kinetics, with different formulations releasing 38.3% to 50.6% of the drug over 10 hours and nearly 98% by 20 hours. ijpsonline.com

Hydrogel Formulations: Various synthetic and semi-synthetic polymers have been used as gelling agents to formulate topical hydrogels of cefotaxime. nih.gov These include Carbopol 934, Hydroxypropyl Methylcellulose (HPMC), and Carboxymethylcellulose Sodium (Na CMC). nih.gov FTIR studies confirmed the absence of significant chemical interactions between cefotaxime and the polymers. nih.gov These hydrogel systems are designed for the controlled release of antibiotics directly at the site of skin infections. nih.gov

Interactive Table 2: Research Findings on Cefotaxime-Synthetic Polymer Conjugates

PolymerFormulation TypeSynthesis MethodParticle/System CharacteristicsKey Research Finding
Polycaprolactone (PCL)NanoparticlesNano-precipitationAvg. size: 216 nm; Zeta potential: -11.2 mVShowed sustained, pH-responsive drug release and antifouling activity. mdpi.com
Polycaprolactone (PCL)NanoparticlesDouble Emulsion Solvent EvaporationSize: 189-219 nmEncapsulation efficiency increased with polymer concentration; rapid release in acidic conditions. academicjournals.org
PolystyreneNanoparticlesEmulsion PolymerizationSpherical, uniform sizeSlow, constant drug release following zero-order kinetics. ijpsonline.com
Carbopol 934, HPMC, Na CMCHydrogelsN/AN/AFormulated for topical application with controlled release for skin infections. nih.gov

Q & A

Q. What pharmacopeial tests are essential for confirming the identity and purity of cefotaxime sodium in pharmaceutical formulations?

To confirm identity, perform qualitative tests for sodium salts (e.g., flame test) and sulfate residues via precipitation with barium chloride under acidic conditions . For purity, use loss-on-drying (≤3.0% at 105°C for 3 hours) and heavy metal analysis (≤20 ppm via Method 2) . Quantification requires HPLC with mobile phase A (e.g., water-acetonitrile-phosphoric acid mixtures) and comparison to reference standards, ensuring system repeatability (RSD ≤2.0%) .

Q. How do I design a basic HPLC protocol for quantifying cefotaxime sodium in aqueous samples?

Use a C18 column with UV detection at 254 nm and a mobile phase of 0.1% phosphoric acid:acetonitrile (85:15 v/v). Validate linearity (0.01–10 μg/mL), precision (RSD <1.5%), and sensitivity (LOD: 0.036 μg/mL; LOQ: 0.12 μg/mL) . Include a system suitability test with reference standards to ensure resolution and retention time consistency .

Advanced Research Questions

Q. How do degradation pathways of cefotaxime sodium vary under different pH conditions, and how can these be experimentally validated?

In acidic media (pH <3), degradation occurs via β-lactam cleavage and deacetylation, forming lactones. In alkaline conditions (pH >8), hydroxide ion catalysis accelerates β-lactam hydrolysis . Validate pathways using HPLC to monitor residual cefotaxime and degradation products. Calculate rate constants (e.g., pseudo-first-order kinetics) at pH 1.9, 4.0, and 9.0, and compare theoretical vs. experimental pH-rate profiles .

Q. What methodological considerations are critical when isolating and characterizing polymeric impurities (e.g., dimers/trimers) in cefotaxime sodium?

Use preparative HPLC to isolate impurities, followed by 1D/2D NMR (e.g., ¹H, ¹³C, HMBC, COSY) to assign proton/carbon signals and confirm connectivity. For example, dimer impurities show distinct HMBC correlations between C-7 amide and adjacent carbons . Validate impurity thresholds (<1.0% for individual peaks; <3.0% total) via area normalization in HPLC .

Q. How can controlled-release studies of cefotaxime sodium from nanoparticle carriers (e.g., MCM-41) be optimized?

Immobilize cefotaxime in MCM-41 nanoparticles and monitor pH-dependent release using validated HPLC. Use phosphate buffers (pH 7.4) to simulate physiological conditions and assess release kinetics (e.g., Higuchi model). Ensure method reproducibility (RSD <1%) and correlate release profiles with nanoparticle porosity .

Q. What factors influence particle size distribution during antisolvent crystallization of cefotaxime sodium, and how can gelation be mitigated?

Gelation arises from excessive solvent-antisolvent interactions. Optimize wetting liquids (e.g., ethyl acetate) to promote spherical agglomeration and reduce gel formation. Monitor crystallization via dynamic light scattering (DLS) and adjust antisolvent addition rates to control particle size (e.g., 50–200 μm) .

Methodological Comparison & Optimization

Q. How do acoustical and thermodynamic parameters (e.g., ultrasonic velocity, free volume) aid in comparing cefotaxime sodium with other cephalosporins?

Measure ultrasonic velocity, density, and viscosity of aqueous solutions at varying concentrations (0.1–1.0 M) and temperatures (25–45°C). Calculate relative association, specific acoustic relaxation time, and free volume to infer molecular interactions. For example, cefotaxime exhibits lower stability than ceftriaxone due to differences in solvation dynamics .

Q. Why do buffer systems like carbonate or borate accelerate cefotaxime sodium degradation, and how should buffer selection be optimized for stability studies?

Carbonate (pH 8.5) and borate (pH 9.5–10.0) buffers exhibit catalytic effects via ion-pair interactions, increasing degradation rates by up to 30%. Use acetate buffers (pH 4.0–5.5) to minimize catalysis, and validate stability via Arrhenius plots at 25–40°C .

Data Contradiction & Resolution

Q. How should contradictory HPLC results for cefotaxime sodium quantification (e.g., variable RSD values) be resolved?

Re-evaluate column conditioning (e.g., ≥50 column volumes for equilibration), injection volume consistency, and mobile phase degassing. Cross-validate with a second method (e.g., colorimetric assay using ninhydrin) to confirm accuracy. Discrepancies >5% warrant system suitability re-testing .

Safety & Compliance

Q. What safety protocols are mandatory when handling cefotaxime sodium in laboratory settings?

Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at controlled room temperature (15–25°C). For spills, neutralize with 10% sodium bicarbonate and dispose of waste per OSHA GHS standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.